molecular formula C16H21N7O B6453812 4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2549004-09-1

4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B6453812
CAS No.: 2549004-09-1
M. Wt: 327.38 g/mol
InChI Key: BGSUHBGLEWEGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-[4-(Pyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic compound featuring a pyridazine core linked to a morpholine moiety at the 3-position and a piperazine group substituted with pyrazine at the 6-position. This structure combines three distinct pharmacophoric elements:

  • Pyridazine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, known for its electron-deficient nature and utility in kinase inhibitors .
  • Morpholine: A saturated oxygen-containing heterocycle that enhances solubility and bioavailability via hydrogen bonding .

Synthetic routes to this compound likely involve nucleophilic substitution or coupling reactions to attach the piperazine-pyrazine moiety to the pyridazine core, followed by functionalization with morpholine. Similar strategies are observed in and , where morpholine and piperazine derivatives are coupled to aromatic heterocycles via carbonyl or alkyl linkages .

Properties

IUPAC Name

4-[6-(4-pyrazin-2-ylpiperazin-1-yl)pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O/c1-2-15(23-9-11-24-12-10-23)20-19-14(1)21-5-7-22(8-6-21)16-13-17-3-4-18-16/h1-4,13H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSUHBGLEWEGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (dimethyl sulfoxide) to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as solid-phase synthesis and parallel synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For instance, it has shown significant activity against Mycobacterium tuberculosis by inhibiting key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences between the target compound and analogues from the literature:

Compound Name/Structure Core Heterocycle Substituents Key Features Reference
4-{6-[4-(Pyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine Pyridazine Morpholine, pyrazin-2-yl-piperazine Dual heterocyclic system; balanced solubility and flexibility
4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine Pyridazine Morpholine, triazolo-pyrimidinyl-pyrrolidine Bulky triazolo-pyrimidinyl group; stereochemical complexity
4-{[5-(4-{[4-(3-Trifluoromethylbenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-3-yl]carbonyl}morpholine Pyridine Morpholine-carbonyl, trifluoromethylbenzoyl-piperazine Carbonyl linkages; enhanced lipophilicity from CF₃ group
Ethyl (6R)-6-{4-[3-(pyrazin-2-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate Pyridine Spiroazaspirooctane, pyrazine-piperazine Spiro ring system; ester group for metabolic stability
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Morpholine, methanesulfonyl-piperazine Sulfonyl group; chloro substituent for electrophilic interactions

Functional Group Variations

  • Pyridazine vs. Pyridine/Thienopyrimidine Cores: Pyridazine’s electron-deficient nature may favor interactions with cationic or polar binding pockets, whereas thienopyrimidine () offers a larger aromatic surface for hydrophobic binding .
  • Morpholine vs.
  • Pyrazine vs. Triazolo-Pyrimidinyl/Tf Groups : Pyrazine’s nitrogen atoms enable hydrogen bonding, whereas trifluoromethyl () or triazolo-pyrimidinyl groups () enhance lipophilicity and steric bulk .

Pharmacological and Physicochemical Implications

  • Solubility : Morpholine-containing compounds (target, ) generally exhibit higher solubility than spiro or fully aromatic systems .
  • Metabolic Stability : Ester groups () and sulfonamides () may resist oxidative metabolism compared to secondary amines in the target compound .
  • Binding Affinity : Pyrazine’s π-deficient nature (target, ) could favor interactions with electron-rich protein regions, whereas triazolo-pyrimidinyl groups () might engage in halogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.